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Compound of Interest

(4-
Compound Name: )
Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315

An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational
properties of (4-methoxyphenyl)diphenylmethanol, a triaryl-substituted methanol derivative
of interest in medicinal chemistry and materials science. This document outlines its three-
dimensional structure as determined by X-ray crystallography, details relevant spectroscopic
data, provides experimental protocols for its synthesis and characterization, and discusses its
conformational landscape through computational modeling approaches.

Molecular Structure and Crystallographic Analysis

(4-Methoxyphenyl)diphenylmethanol (C20H1802) is a tertiary alcohol featuring a central
carbon atom bonded to two phenyl groups, one 4-methoxyphenyl group, and a hydroxyl group.

Crystal Structure

The solid-state structure of (4-methoxyphenyl)diphenylmethanol has been determined by
single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in
the asymmetric unit. A key feature of its crystal packing is the formation of centrosymmetric
tetramers through intermolecular O-H---O hydrogen bonds. In this arrangement, two molecules
form a cyclic R%2(16) motif, with the other two molecules pendant to this core structure.[1] This
intricate hydrogen-bonding network is a primary determinant of the solid-state conformation.
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Key Crystallographic Data

The following table summarizes key crystallographic parameters for (4-
methoxyphenyl)diphenylmethanol.

Parameter Value

Chemical Formula C20H1802

Molecular Weight 290.36 g/mol

Crystal System Triclinic

Space Group P-1

a (A) Data not available in search results
b (A) Data not available in search results
c (A) Data not available in search results
a(°) Data not available in search results
B(°) Data not available in search results
v (®) Data not available in search results
Volume (A3) Data not available in search results
z Data not available in search results
Density (calculated) (g/cm3) Data not available in search results
Hydrogen Bonding O-H---O interactions forming tetramers[1]

Note: Specific unit cell dimensions and atomic coordinates were not available in the public
search results. The primary crystallographic study indicates supplementary data is available
from the IUCr electronic archives under the reference NA1373, which would contain this
detailed information.

Spectroscopic Characterization
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Spectroscopic analysis is crucial for confirming the identity and purity of (4-

methoxyphenyl)diphenylmethanol. While comprehensive experimental spectra for this

specific compound are not readily available in the searched public databases, the expected

characteristic signals can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6) ppm
H ~7.2-7.5 Multiplet Phenyl-H
H ~6.8-7.0 Multiplet 4-Methoxyphenyl-H
H ~3.8 Singlet Methoxy (-OCHs)
H ~2.5-3.5 (variable) Singlet Hydroxyl (-OH)
, C-OCHs (4-
13C ~158-160 Singlet
methoxyphenyl)
13C ~145-148 Singlet Quaternary C-OH
13C ~138-140 Singlet ipso-C (phenyl)
) Phenyl and 4-
13C ~127-130 Singlet
methoxyphenyl CH
) CH ortho to -OCHs (4-
13C ~113-115 Singlet
methoxyphenyl)
13C ~80-85 Singlet Central C-OH
13C ~55 Singlet Methoxy (-OCHs)

Note: These are predicted values based on the analysis of similar structures. Experimental

verification is required.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3600-3200 Broad, Strong O-H stretch (alcohol)
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (methoxy)
~1610, ~1500 Strong Aromatic C=C stretch

Asymmetric C-O-C stretch
~1250 Strong

(ether)

Symmetric C-O-C stretch
~1030 Strong

(ether)
~1170 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (M) @@

m/z Value Interpretation

290.13 [M]*, Molecular ion peak for C20H1802

273 [M-OHJ™, Loss of the hydroxyl group

213 [M-CeHs]*, Loss of a phenyl group

183 [M-CeHs-OCHz2]* or other fragmentation
pathways

105 [C7Hs0]*, Benzoyl cation fragment

77 [CeHs]*, Phenyl cation fragment

Experimental Protocols
Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of (4-

methoxyphenyl)diphenylmethanol using a Grignard reaction, a common and effective

method for forming carbon-carbon bonds.
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Caption: Grignard synthesis workflow for (4-Methoxyphenyl)diphenylmethanol.
Detailed Steps:

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small
crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl
ether is then added dropwise to the magnesium turnings. The reaction is typically initiated
with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

o Reaction with Benzophenone: The Grignard reagent is cooled in an ice bath, and a solution
of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel.
The reaction mixture is then stirred at room temperature until the reaction is complete
(monitored by TLC).

o Work-up and Purification: The reaction is quenched by the slow addition of a saturated
agueous solution of ammonium chloride. The organic layer is separated, and the aqueous
layer is extracted with diethyl ether. The combined organic extracts are washed with brine,
dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystal Growth for X-ray Crystallography

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.
Slow evaporation is a commonly used method.

Crystal Growth Setup

Dissolve compound in a ) Loosely cap the vial or Allow the solvent to Formation of
. Transfer solution to a . N single crystals
suitable solvent clean vial cover with parafilm evaporate slowly and
(e.g., ethanol) to near saturation. ) punctured with small holes. undisturbed over several days.

Click to download full resolution via product page

Caption: Workflow for crystal growth by slow evaporation.

Detailed Steps:

» Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has
moderate solubility. The solubility should be high enough to dissolve a sufficient amount of
the compound but low enough to allow for slow crystal formation upon solvent evaporation.

o Preparation of a Saturated Solution: Prepare a nearly saturated solution of (4-
methoxyphenyl)diphenylmethanol in the chosen solvent at room temperature or with
gentle heating.

» Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean
vial. Cover the vial with a cap that is not airtight or with parafilm containing a few small holes.
This allows for the slow evaporation of the solvent.

» Crystal Formation: Place the vial in a vibration-free location. As the solvent slowly
evaporates, the concentration of the solute will increase, leading to the formation of single
crystals over several days to weeks.
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Conformational Analysis

The conformational flexibility of (4-methoxyphenyl)diphenylmethanol is primarily due to the
rotation around the C-C and C-O single bonds. The relative orientation of the three aromatic
rings and the hydroxyl group determines the overall shape of the molecule and its potential
interactions with biological targets.

Rotational Isomers

Rotation around the single bonds connecting the central carbon to the aromatic rings leads to a
variety of conformers. The steric hindrance between the bulky aromatic groups plays a
significant role in determining the preferred conformations. In the solid state, a specific
conformation is "frozen out" in the crystal lattice. However, in solution, the molecule is likely to
exist as an equilibrium of different conformers.

Computational Modeling

In the absence of detailed experimental solution-state conformational studies, computational
methods such as Density Functional Theory (DFT) and molecular mechanics can be employed
to investigate the conformational landscape of (4-methoxyphenyl)diphenylmethanol.
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Computational Analysis Workflow

Build initial 3D structure
of (4-Methoxyphenyl)diphenylmethanol

Perform conformational search
(e.g., molecular mechanics)

Set of unique
conformers

Optimize geometry of low-energy
conformers using DFT

:

Perform frequency calculations
to confirm minima and obtain
thermodynamic data

:

Analyze relative energies,
dipole moments, and geometric
parameters of conformers

Conformational landscape

Click to download full resolution via product page

Caption: A typical workflow for computational conformational analysis.

Methodology:

e Initial Structure Generation: A 3D model of (4-methoxyphenyl)diphenylmethanol is
constructed.
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o Conformational Search: A systematic or stochastic conformational search is performed to
explore the potential energy surface and identify various low-energy conformers. This is
often done using computationally less expensive methods like molecular mechanics.

o Geometry Optimization: The geometries of the identified low-energy conformers are then
optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a
suitable basis set like 6-31G*).

o Energy Calculation and Analysis: The relative energies of the optimized conformers are
calculated to determine their populations at a given temperature. Key geometric parameters
such as dihedral angles are analyzed to describe the shape of each conformer. The results
of such an analysis can provide valuable insights into the flexibility of the molecule and its
preferred shapes in the absence of crystal packing forces.

Conclusion

This technical guide has summarized the key structural and conformational features of (4-
methoxyphenyl)diphenylmethanol based on available crystallographic data and established
analytical and computational methodologies. The solid-state structure is characterized by a
tetrameric assembly driven by hydrogen bonding. While detailed experimental spectroscopic
and solution-state conformational data are limited in the public domain, this guide provides the
foundational knowledge and protocols necessary for researchers working with this and related
triaryl-substituted methanols. Further experimental and computational studies are warranted to
fully elucidate the solution-state behavior and structure-activity relationships of this versatile
molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Structural and Conformational Analysis of (4-
Methoxyphenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213315#4-methoxyphenyl-diphenylmethanol-
structural-analysis-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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